Benzyl-PEG2-ethoxyethane-PEG2
Description
Historical Context and Evolution of PEG in Molecular Design
The application of PEG in the biomedical field, a process known as PEGylation, was first reported in the 1970s as a method to modify proteins like albumin and catalase. nih.gov This covalent attachment of PEG chains was initially developed to improve the pharmacokinetic properties of therapeutic proteins. ekb.eg The foundational discovery demonstrated that PEGylation could increase the solubility, extend the circulatory half-life, and reduce the immunogenicity and antigenicity of conjugated molecules. ekb.egnih.gov
Over the decades, the use of PEG has evolved significantly. Initially, polydisperse, high-molecular-weight PEGs were common. wikipedia.org However, the field has progressively shifted towards using short-chain, monodisperse PEGs, often referred to as oligo(ethylene glycol)s (OEGs). nih.gov This evolution allows for the precise construction of linkers with defined lengths and chemical properties, which is crucial for the rational design of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). biochempeg.comnih.gov
Foundational Principles of Oligo(ethylene glycol) Linker Chemistry
Oligo(ethylene glycol) linkers are chains composed of repeating ethylene (B1197577) glycol units, -(OCH₂CH₂)n-. scielo.br Their chemical and physical properties are central to their function in molecular constructs.
Hydrophilicity and Solubility : The repeating ether oxygens in the OEG backbone are hydrophilic, which imparts excellent water solubility to the molecules they are attached to. precisepeg.comadcreview.com This is particularly advantageous for delivering hydrophobic drugs or probes in aqueous physiological environments. biochempeg.com
Biocompatibility : PEG is considered biologically inert, non-toxic, and shows low immunogenicity, making it a safe and effective component for in vivo applications. adcreview.comresearchgate.net
Flexibility and Conformation : The ethylene glycol chain is highly flexible. While this flexibility can be beneficial, it also means the linker can adopt multiple conformations in solution. nih.gov In contrast to more rigid alkyl chains that may collapse due to hydrophobicity, the hydrated nature of glycol chains helps them maintain a more extended conformation. umich.edu
Chemical Stability and Modification : OEG linkers are chemically stable and can be readily synthesized with a variety of reactive functional groups at their termini. nih.gov This allows for versatile and specific conjugation to different parts of a molecular construct, such as the warhead and the E3 ligase ligand in a PROTAC. precisepeg.com
Conceptual Role of PEG-Derived Linkers in Multifunctional Molecular Constructs
In PROTACs, the linker bridges a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase. medchemexpress.cominvivochem.com The formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein) is highly dependent on the linker's length, rigidity, and composition. nih.gov An appropriately designed PEG linker can:
Optimize Spatial Orientation : It provides the necessary distance and geometric flexibility for the two ligands to bind to their respective proteins simultaneously and effectively.
Influence Bioactivity : Minor changes in the linker, such as adding or removing a single ethylene glycol unit, can dramatically alter the degradation potency and even selectivity of a PROTAC. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C19H32O5 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethanol |
InChI |
InChI=1S/C19H32O5/c20-10-15-22-13-6-4-11-21-12-5-7-14-23-16-17-24-18-19-8-2-1-3-9-19/h1-3,8-9,20H,4-7,10-18H2 |
InChI Key |
ZTWNGJQFTJNQNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCCOCCCCOCCO |
Origin of Product |
United States |
Molecular Architecture of Benzyl Peg2 Ethoxyethane Peg2 Within Advanced Linker Design
Structural Components and Oligomerization Motif of PEG-based Linkers
The fundamental structure of Benzyl-PEG2-ethoxyethane-PEG2 is composed of several key components: a benzyl (B1604629) group, two discrete polyethylene (B3416737) glycol (PEG) units, and an ethoxyethane spacer. Specifically, the name "PEG2" refers to a diethylene glycol unit, which consists of two repeating ethylene (B1197577) glycol monomers. The systematic name for this compound is 1-Phenyl-2,5,10,15-tetraoxaheptadecan-17-ol. pharmaffiliates.com
PEG-based linkers are a cornerstone in the development of advanced bioconjugates like PROTACs and antibody-drug conjugates (ADCs). jenkemusa.comadcreview.com Their popularity stems from favorable physicochemical properties, including hydrophilicity, biocompatibility, and a lack of toxicity. adcreview.comcphi-online.com The PEG chains enhance the water solubility of often hydrophobic drug molecules, which can improve their pharmacokinetic profiles. jenkemusa.comcphi-online.com
The oligomerization motif in linkers like this compound involves the sequential arrangement of ethylene glycol units. In this particular molecule, there are two PEG2 units separated by another ether-containing segment. This modular construction allows for precise control over the linker's length, flexibility, and spatial orientation, which are critical factors in the efficacy of PROTACs. jenkemusa.combiochempeg.com The ability to systematically vary the number of PEG units is a key strategy in optimizing the distance between the two ends of a PROTAC to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase. nih.govnih.gov
The general structure of a PROTAC consists of two ligands—one for a target protein and one for an E3 ubiquitin ligase—connected by a linker. chembk.com The linker's role is not merely to connect these two moieties but to orient them in a manner that promotes effective ubiquitination and subsequent degradation of the target protein. nih.gov The most prevalent motifs in PROTAC linkers are PEG and alkyl chains, with approximately 65% of reported structures containing both. nih.gov
Integration of Ethoxyethane Moiety in Multicomponent Linkers
In the context of multicomponent linkers, the inclusion of ether functionalities, such as those in ethoxyethane and the broader PEG units, is primarily to enhance hydrophilicity. biochempeg.com This increased water solubility can be crucial for improving the biopharmaceutical properties of the final PROTAC molecule, which often includes large, hydrophobic ligands. jenkemusa.com The oxygen atoms within the ether chain can form hydrogen bonds with water, thereby improving the solubility of the entire construct.
The specific arrangement of two PEG2 units flanking an ethoxyethane-like structure results in a linker of a defined length, which is a critical parameter for PROTAC activity. The length of the linker directly influences the ability of the PROTAC to bridge the target protein and the E3 ligase effectively. nih.gov The flexibility imparted by the single carbon-carbon and carbon-oxygen bonds throughout the ethoxyethane and PEG segments allows the linker to adopt various conformations, which can be essential for achieving the optimal geometry for ternary complex formation. acs.org
Significance of Benzyl Termination in Synthetic Strategies for Oligo(ethylene glycol) Derivatives
The benzyl group at one end of this compound serves a crucial role in the synthesis of this and other oligo(ethylene glycol) (OEG) derivatives. It primarily functions as a protecting group for one of the terminal hydroxyl groups of a starting OEG fragment. nih.govrsc.org This protection is a key step in achieving the synthesis of heterobifunctional OEGs, where each end of the molecule has a different reactive group.
One of the most common methods for introducing a benzyl group onto an OEG is the Williamson ether synthesis. nih.govacs.org This reaction involves deprotonating a hydroxyl group with a base to form an alkoxide, which then reacts with benzyl bromide or a similar benzyl halide to form a stable benzyl ether. rsc.org The benzyl group is favored as a protecting group because it is stable under a wide range of reaction conditions, including those that are acidic or basic. universiteitleiden.nl
The strategic use of the benzyl protecting group allows for the controlled, stepwise elongation of the OEG chain. For instance, a monobenzylated OEG can be reacted with another OEG derivative that has a suitable leaving group (like a tosylate) on one end and a free hydroxyl on the other. acs.org After the desired linker length is achieved, the benzyl group can be selectively removed. A common method for deprotection is catalytic hydrogenation, where hydrogen gas and a palladium-on-carbon catalyst are used to cleave the benzyl ether, yielding a free hydroxyl group. nih.govrsc.orgacs.org This process is efficient and typically does not disturb other functional groups within the molecule. universiteitleiden.nl
This synthetic strategy provides a robust and versatile platform for creating a diverse library of OEG linkers with precise lengths and functionalities, which is essential for the rational design and optimization of molecules like PROTACs. nih.govgoogle.com
Compound Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2115897-18-0 | pharmaffiliates.com |
| Molecular Formula | C19H32O5 | pharmaffiliates.com |
| Molecular Weight | 340.46 g/mol | pharmaffiliates.com |
| Appearance | Solid | chemondis.com |
| Storage Temperature | 2-8°C | pharmaffiliates.com |
Table 2: Physicochemical Properties of Boc-Benzyl-PEG2-ethoxyethane-PEG2
| Property | Value | Source |
| CAS Number | 2111836-22-5 | chemscene.com |
| Molecular Formula | C25H42O7 | chemscene.com |
| Molecular Weight | 454.60 g/mol | chemscene.com |
| Topological Polar Surface Area (TPSA) | 72.45 Ų | chemscene.com |
| LogP | 4.1717 | chemscene.com |
| Hydrogen Bond Acceptors | 7 | chemscene.com |
| Hydrogen Bond Donors | 0 | chemscene.com |
| Rotatable Bonds | 20 | chemscene.com |
Rigorous Analytical Characterization of Benzyl Peg2 Ethoxyethane Peg2 and Complex Peg Conjugates
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods are fundamental for confirming the covalent structure and quantifying PEGylated molecules. These techniques provide detailed information on the molecular framework and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation and quantitative analysis of PEG-containing molecules. enovatia.com ¹H NMR, in particular, provides a detailed map of the proton environment within the Benzyl-PEG2-ethoxyethane-PEG2 structure.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different structural motifs. The numerous equivalent protons of the repeating ethylene (B1197577) glycol units in the PEG backbone produce a characteristic, intense signal, typically observed around 3.6 ppm. nih.govresearchgate.net Signals for the aromatic protons of the benzyl (B1604629) group would appear in the downfield region (approximately 7.3 ppm), while the benzylic protons adjacent to the oxygen atom would be found at a distinct chemical shift. By integrating the peak areas of these unique signals relative to the large PEG backbone signal, the precise structure and purity of the linker can be confirmed. nih.gov
Quantitative NMR (qNMR) can be employed for the direct and rapid quantification of PEGylated species in various matrices, including complex biological fluids. nih.govintertek.com The sharp and distinct signal of the PEG backbone serves as a robust analytical handle, allowing for detection at low concentrations. nih.gov For complex conjugates, NMR can help determine the degree of PEGylation—the average number of PEG chains attached to a biomolecule—by comparing the integral of the PEG signal to that of a signal from the protein or peptide. nih.gov It's important to correctly assign all peaks, as ¹³C-¹H coupling can introduce satellite peaks that, if misinterpreted, could lead to erroneous quantification. nih.govacs.org
| Structural Unit | Expected ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |
|---|---|---|---|
| Benzyl (Aromatic) | ~7.3 | Multiplet | 5H |
| Benzyl (CH₂) | ~4.5 | Singlet | 2H |
| PEG Backbone (-OCH₂CH₂O-) | ~3.6 | Multiplet | 24H |
This table presents hypothetical ¹H NMR data for this compound based on typical chemical shifts for its constituent functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the detection and quantification of molecules containing chromophores—parts of a molecule that absorb light in the UV-visible range. In the this compound linker, the benzyl group acts as an intrinsic chromophore.
The benzene (B151609) ring exhibits characteristic UV absorbance maxima, typically around 250-270 nm. nipne.roresearchgate.net This property allows for the direct detection of the linker and its conjugates. While PEG itself has minimal UV absorbance in this region, the incorporation of the benzyl chromophore provides a convenient method for quantification using a spectrophotometer. nipne.ro When this linker is conjugated to a biomolecule, such as a protein, UV-Vis spectroscopy can be used to confirm the success of the conjugation reaction, provided the biomolecule itself has a distinct or minimal absorbance at the chromophore's λ_max. In some systems, the conjugation can lead to shifts in the absorption spectrum, providing further evidence of a successful reaction. researchgate.net
| Chromophore | Expected λ_max (nm) | Solvent |
|---|---|---|
| Benzyl Group | ~257, 262, 268 | Ethanol/Water |
This table shows the expected UV absorbance maxima for the benzyl chromophore present in the linker.
Mass Spectrometry for Molecular Weight and Heterogeneity Profiling
Mass spectrometry (MS) is an indispensable tool for characterizing PEGylated compounds, providing precise information on molecular weight, purity, and the degree of heterogeneity. nih.gov For discrete linkers like this compound, MS confirms the exact molecular mass, while for complex conjugates, it profiles the distribution of PEGylated species. enovatia.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides mass measurements with extremely high accuracy and precision, typically to within a few parts per million (ppm). nih.gov This capability allows for the unambiguous determination of the elemental composition of a molecule. enovatia.com For this compound, HRMS can be used to confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass with a very low margin of error. nih.gov This level of accuracy is crucial for confirming the identity of the synthesized linker and for distinguishing it from potential impurities or side products that may have similar nominal masses. enovatia.com
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| This compound | C₂₁H₃₆O₇ | 400.2461 |
This table details the molecular formula and the precise calculated mass of this compound, which would be verified by HRMS.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has long been a technique of choice for the characterization of PEGylated proteins and other large conjugates. nih.gov This method is particularly well-suited for analyzing heterogeneous mixtures and high molecular weight species. researchgate.netacs.org In a MALDI-TOF analysis, the sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte molecules.
Electrospray Ionization Mass Spectrometry (ESI-MS) has gained popularity for the analysis of PEGylated biomolecules, often being preferred over MALDI due to its compatibility with liquid chromatography (LC) and potential for automated workflows. nih.gov ESI is a soft ionization technique that generates multiply charged ions from analytes in solution, which allows for the analysis of very large molecules on mass analyzers with a limited m/z range. enovatia.com
When analyzing a protein conjugate of this compound, ESI-MS produces a complex spectrum containing multiple charge-state distributions for each PEGylated form. enovatia.com Deconvolution algorithms are then used to process this complex data and calculate the zero-charge mass of each species present in the sample. enovatia.com Coupling ESI-MS with chromatographic techniques like size-exclusion or ion-exchange chromatography (IXC/ESI-MS) provides an even more powerful analytical platform, allowing for the separation of different PEGylated isomers or other variants prior to mass analysis. researchgate.net This approach can provide detailed information on different types of modifications within a single therapeutic protein. researchgate.net
Chromatographic Techniques for Purity and Conjugation Analysis
The characterization of Polyethylene (B3416737) Glycol (PEG) and its conjugates, such as this compound, is critical for ensuring product quality, efficacy, and safety in various applications. nih.gov High-performance liquid chromatography (HPLC) stands as a cornerstone technique for this purpose, offering various modes to separate and quantify free PEG, the conjugated molecule, and potential impurities.
High-Performance Liquid Chromatography (HPLC) and Variants (SEC, RP-HPLC)
HPLC and its variants are powerful tools for assessing the purity of PEG conjugates and analyzing the extent of conjugation. The choice of method depends on the specific properties of the conjugate and the information required.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume in solution. sigmaaldrich.cnacs.org This technique is particularly well-suited for analyzing PEGylated proteins and other large conjugates because the addition of a PEG chain significantly increases the molecule's size. sigmaaldrich.cn SEC can effectively separate the PEGylated conjugate from the unconjugated protein or molecule, as well as from smaller impurities. waters.comnih.gov The separation is achieved by passing the sample through a column packed with porous beads; larger molecules elute first as they are excluded from the pores, while smaller molecules have a longer path through the column. nih.gov
Key applications of SEC in PEG conjugate analysis include:
Determining the extent of PEGylation: By comparing the chromatograms of the reaction mixture before and after PEGylation, the percentage of conjugated product can be determined. sigmaaldrich.cn
Quantifying free (unconjugated) PEG: SEC can be used to separate and quantify the amount of residual, unreacted PEG in the final product. nih.gov
Identifying aggregation: SEC is a valuable tool for detecting the presence of high-molecular-weight aggregates, which can be a concern for biopharmaceutical products. biopharminternational.com
Table 1: Example SEC Conditions for PEGylated Protein Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zenix SEC-150, 30 cm x 7.8 mm I.D., 3 μm | sigmaaldrich.cn |
| Mobile Phase | 150 mM Phosphate Buffer, pH 7.0 | sigmaaldrich.cn |
| Flow Rate | 1.0 mL/min | sigmaaldrich.cn |
| Detector | UV, 214 nm | sigmaaldrich.cn |
| Injection Volume | 20 µL | sigmaaldrich.cn |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. waters.com In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. mdpi.com More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. RP-HPLC is highly effective for separating PEGylated species from their unmodified counterparts due to the difference in their hydrophobicities. waters.com It is also a powerful technique for assessing the purity of PEG reagents themselves. mdpi.comingenieria-analitica.com
RP-HPLC is utilized for:
Purity assessment of PEG conjugates: It can separate the main product from related impurities, degradants, and isomers. nih.gov
Quantification of PEG: RP-HPLC coupled with a suitable detector like an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) can be used to quantify PEG in various samples. researchgate.net
Analysis of PEG oligomers: High-resolution RP-HPLC can separate individual PEG oligomers, providing detailed information about the polymer's composition. ingenieria-analitica.com
Table 2: Example RP-HPLC Conditions for PEG Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | PLRP-S 100Å 5 µm, 150 x 4.6 mm | ingenieria-analitica.com |
| Mobile Phase | Gradient of Acetonitrile in Water | ingenieria-analitica.com |
| Flow Rate | 1.0 mL/min | ingenieria-analitica.com |
| Detector | Evaporative Light Scattering Detector (ELSD) | ingenieria-analitica.com |
Advanced Methodologies for Polymer Brush Conformation and Surface Density Determination
When PEG chains are densely grafted onto a surface, they form a structure known as a "polymer brush." cmu.eduyale.edu The conformation of these brushes and their surface density are critical parameters that influence the properties and performance of the modified surface. A variety of advanced analytical techniques are used to characterize these features.
The conformation of polymer brushes is influenced by factors such as grafting density, solvent quality, and the length of the polymer chains. yale.edu Determining the precise arrangement of the polymer chains within the brush is essential for understanding their behavior.
Techniques for determining polymer brush conformation include:
Scattering Techniques: Neutron and X-ray scattering are powerful methods for probing the structure of polymer brushes. They can provide information about the density profile of the brush perpendicular to the surface. cmu.edu
Infrared Nanospectroscopy: Techniques like scattering-type scanning near-field optical microscopy (s-SNOM) and near-field infrared spectroscopy (nano-FTIR) can provide information about the local conformation and orientation of polymer chains within a brush at the nanoscale. acs.org
Single-Molecule Localization Microscopy (SMLM): This super-resolution optical microscopy technique can be used to directly visualize individual polymer chains within a brush and analyze their conformations to measure properties like persistence length. pnas.org
Atomic Force Microscopy (AFM): AFM can be used to probe the mechanical properties of polymer brushes, which are related to their conformation. It can also be used to image the surface topography of the brush layer. pnas.org
Surface Density Determination
The grafting density (σ), or the number of polymer chains per unit area, is a key parameter that defines a polymer brush. acs.org It dictates the extent to which the polymer chains are stretched and interact with each other.
Methods for determining surface density include:
Calculation from Molecular Weight and Thickness: If the molecular weight of the polymer chains and the dry thickness of the brush layer are known, the grafting density can be calculated. nist.gov The thickness can be measured by techniques like ellipsometry or X-ray reflectivity (XRR). nist.gov
Force Spectroscopy with AFM: By measuring the force required to compress the polymer brush with an AFM tip, information about the grafting density can be inferred. atomfair.com
Quartz Crystal Microbalance (QCM): QCM can measure the mass of the grafted polymer layer, which can be used to calculate the surface density if the molecular weight of the polymer is known.
Table 3: Overview of Techniques for Polymer Brush Characterization
| Technique | Information Obtained | Reference |
|---|---|---|
| Neutron/X-ray Scattering | Density profile, brush thickness | cmu.edu |
| Infrared Nanospectroscopy (nano-FTIR) | Local polymer conformation and orientation | acs.org |
| Single-Molecule Localization Microscopy (SMLM) | Direct visualization of single-chain conformation, persistence length | pnas.org |
| Atomic Force Microscopy (AFM) | Surface topography, mechanical properties, indirect density information | atomfair.com |
| Ellipsometry / X-ray Reflectivity (XRR) | Dry brush thickness (for density calculation) | nist.gov |
| Quartz Crystal Microbalance (QCM) | Grafted mass (for density calculation) | nih.gov |
Role of Benzyl Peg2 Ethoxyethane Peg2 in Proteolysis Targeting Chimeras Protacs Research
Design Principles of PROTAC Linkers Facilitating Ternary Complex Formation
The primary function of the PROTAC linker is to tether the POI and E3 ligase ligands, enabling the formation of a productive ternary complex that leads to the ubiquitination of the POI. axispharm.com The design of this linker is governed by several key principles aimed at optimizing the geometry and stability of this complex.
A critical design consideration is the balance between linker rigidity and flexibility. precisepeg.com Flexible linkers, such as those composed of alkyl or PEG chains, can be crucial for establishing initial potency by allowing the two ligands to adopt a wide range of conformations suitable for productive ternary complex formation. nih.gov This flexibility can accommodate various protein topographies and binding pockets. However, excessive flexibility can incur an entropic penalty upon binding, potentially weakening the stability of the complex. nih.gov
Conversely, rigid linkers, which may include aromatic rings (like the benzyl (B1604629) group), cycloalkanes, or alkynes, restrict the conformational freedom of the PROTAC. precisepeg.commusechem.com This pre-organization can enhance selectivity and stabilize the ternary complex by minimizing the entropic cost of binding. precisepeg.com Furthermore, rigid elements can introduce specific, favorable interactions with the protein surfaces. For instance, an aryl unit within a linker can be designed to form a pi-stacking interaction with a tyrosine residue on the E3 ligase, thereby adding a layer of affinity and stabilizing the complex. nih.gov
The chemical composition of the linker also dictates crucial physicochemical properties like solubility and cell permeability. axispharm.com Hydrophilic linkers, particularly those containing PEG motifs, enhance aqueous solubility, which is often a challenge for large PROTAC molecules. axispharm.comprecisepeg.com Hydrophobic linkers can improve cell penetration, which is essential for targeting intracellular proteins. axispharm.com An effective linker design often combines both hydrophilic and hydrophobic elements to achieve an optimal balance that ensures the PROTAC can reach its target inside the cell and effectively form the ternary complex. explorationpub.com
| Linker Design Principle | Rationale in Ternary Complex Formation | Common Chemical Motifs |
| Flexibility | Allows for broad conformational sampling to find a productive binding mode. | Alkyl chains, Polyethylene (B3416737) Glycol (PEG) |
| Rigidity | Reduces entropic penalty of binding, can pre-organize the PROTAC into an active conformation, and allows for specific protein-linker interactions. | Phenyl rings, piperazine/piperidine, alkynes |
| Hydrophilicity | Improves aqueous solubility and bioavailability. | Polyethylene Glycol (PEG), ethers, amides |
| Hydrophobicity | Can enhance cell membrane permeability. | Alkyl chains |
| Length Optimization | Must be sufficient to bridge the two proteins without steric clash but not so long as to be inefficient. | Varies (typically 12-20 atoms) |
Functional Contribution of Linker Length and Composition in PROTAC Efficacy Studies
The length and composition of the PROTAC linker are critical variables that are empirically optimized to achieve maximal degradation efficacy. Numerous studies have demonstrated that even minor alterations to the linker can have a profound impact on the potency (measured as DC50, the concentration required to degrade 50% of the target protein) and selectivity of the PROTAC. explorationpub.comnih.gov
Linker length is a defining factor for degradation efficiency. nih.gov If a linker is too short, it may be unable to physically span the distance between the POI and the E3 ligase, leading to steric clashes that prevent the formation of a stable ternary complex. explorationpub.com Conversely, an excessively long linker may lead to inefficient complex formation or lack the necessary stability, resulting in diminished potency. explorationpub.comnih.gov Research has shown that for a given target and E3 ligase pair, there is often an optimal linker length. For example, in the development of PROTACs targeting TBK1, linkers shorter than 12 atoms showed no activity, whereas those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. nih.gov
The atomic composition of the linker is equally important. The replacement of alkyl chains with PEG units is a common strategy to improve the solubility and pharmacokinetic properties of PROTACs. biochempeg.com PEG linkers can contribute to stabilizing the ternary complex through specific interactions, such as hydrogen bonds between the ether oxygens and protein residues. nih.gov However, the choice of composition is highly context-dependent. In one study, replacing a nine-atom alkyl chain with three PEG units inhibited the PROTAC's activity, suggesting that the incorporation of oxygen atoms was detrimental in that specific structural context. nih.gov This highlights the necessity of empirical testing and rational design based on structural insights. nih.gov
| Linker Type | Key Characteristics | Impact on PROTAC Efficacy |
| Alkyl Chains | Hydrophobic, flexible, synthetically accessible. precisepeg.com | Can improve cell permeability but may lead to poor solubility. axispharm.commusechem.com |
| PEG Chains | Hydrophilic, flexible, improves solubility. precisepeg.com | Generally improves physicochemical properties and can form stabilizing interactions within the ternary complex. axispharm.comnih.gov |
| Rigid Moieties (e.g., Phenyl, Piperazine) | Conformationally restricted, can offer specific interactions (e.g., pi-stacking). nih.govprecisepeg.com | Can enhance potency and selectivity by pre-organizing the molecule and reducing the entropic cost of binding. nih.gov |
| Hybrid (e.g., Alkyl-PEG) | Aims to balance hydrophilicity, permeability, and flexibility. nih.gov | Often used to fine-tune properties for optimal in-cell activity and pharmacokinetics. explorationpub.com |
Strategic Integration of Benzyl-PEG2-ethoxyethane-PEG2 in PROTAC Scaffold Design
The chemical structure of this compound represents a strategic combination of distinct functional units designed to optimize PROTAC performance. This linker architecture merges a rigid aromatic component with flexible hydrophilic chains, embodying a sophisticated approach to linker design. nih.govprecisepeg.com
The Benzyl group serves as a rigid, aromatic component. researchgate.net Its integration into a linker scaffold provides conformational restriction, which can help pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation. nih.gov This rigidity can reduce the entropic penalty associated with binding, potentially leading to a more stable complex and higher degradation potency. nih.gov Furthermore, the aromatic phenyl ring is capable of engaging in specific non-covalent interactions, such as pi-stacking with aromatic residues (e.g., tyrosine, phenylalanine) on the surface of the E3 ligase or the target protein, adding an extra layer of affinity. nih.govprecisepeg.com In one study, a para-disubstituted aryl unit was specifically incorporated into a linker to create a pi-stacking interaction with a tyrosine residue in the VHL E3 ligase. nih.gov
The PEG and ethoxyethane segments (-(OCH2CH2)n-) are classic examples of flexible, hydrophilic linkers. axispharm.comnih.gov Their primary role is to impart water solubility, which is a critical parameter for PROTACs due to their typically high molecular weight and hydrophobicity. musechem.combiochempeg.com Improved solubility enhances bioavailability and compatibility with physiological environments. precisepeg.com The flexibility of the PEG chains allows the PROTAC to adopt the necessary orientation to successfully bridge the two proteins, accommodating the specific topologies of their binding surfaces. nih.gov These ether-containing chains can also form crucial hydrogen bond interactions with protein residues, further stabilizing the ternary complex. nih.gov
By combining these elements, a linker like this compound offers a multi-functional scaffold. It provides the necessary length and flexibility to connect the two ligands while simultaneously improving solubility and introducing the potential for specific, stabilizing interactions through its rigid aromatic core. This hybrid design strategy allows for the fine-tuning of a PROTAC's structural and physicochemical properties to achieve optimal degradation efficacy. nih.govexplorationpub.com
Expansive Applications of Benzyl Peg2 Ethoxyethane Peg2 Analogs in Chemical Biology and Advanced Materials Research
Multifunctional Linkers in Bioconjugation Strategies
Poly(ethylene glycol) (PEG) linkers, including structures analogous to Benzyl-PEG2-ethoxyethane-PEG2, are fundamental tools in bioconjugation. axispharm.comchempep.com These synthetic, water-soluble polymers serve as flexible spacers to connect various molecules, such as drugs, proteins, or nanoparticles. chempep.comcreativepegworks.com Their value stems from inherent properties like biocompatibility, low immunogenicity, and high solubility in aqueous solutions. chempep.comcreativepegworks.combiochempeg.com In bioconjugation, PEG linkers are not merely passive spacers; they actively enhance the stability, solubility, and pharmacokinetic profiles of the resulting constructs. axispharm.com By covalently attaching PEG chains to therapeutic proteins or other biomolecules—a process known as PEGylation—researchers can improve drug efficacy, extend circulation half-life, and reduce immune responses. creativepegworks.combiopharminternational.com The versatility of PEG linker chemistry allows for the creation of diverse architectures, including linear, branched, and cleavable linkers, each tailored for specific applications in medicine and biotechnology. axispharm.compurepeg.com
Site-Specific Modification of Biomolecules
Site-specific modification, particularly PEGylation, is a critical strategy for creating homogenous bioconjugates with optimized therapeutic properties. nih.govresearchgate.net Unlike random conjugation methods that can yield a heterogeneous mixture of products, site-specific techniques attach a single PEG chain at a predetermined location on a protein. nih.govacs.org This precision helps maintain the biological activity of the protein while increasing its half-life. biopharminternational.com
One of the most common methods involves genetically engineering a single, reactive cysteine residue into a protein. nih.gov The free thiol group of the cysteine can then react with a PEG derivative carrying a thiol-specific group, such as a maleimide (B117702), to form a stable, site-specific conjugate. biopharminternational.comnih.gov Other approaches utilize enzymatic labeling or bioorthogonal reactions to achieve high specificity. nih.gov For instance, the enzyme transglutaminase can form a bond between a specific lysine (B10760008) and a glutamine residue, a reaction that can be exploited to attach a PEG linker with high precision. acs.org The ability to control the exact point of attachment is crucial, as it prevents the masking of active sites and minimizes the risk of generating new epitopes that could trigger an immune response. youtube.com
| Parameter | Description | Significance in Bioconjugation | References |
| Linker Type | The chemical structure connecting the biomolecule and the payload (e.g., linear, branched). | Influences stability, solubility, and steric hindrance of the final conjugate. | axispharm.compurepeg.com |
| Conjugation Site | The specific amino acid residue on the protein where the linker is attached (e.g., cysteine, lysine). | Determines the homogeneity of the product and impacts the protein's biological activity and immunogenicity. | biopharminternational.comnih.govyoutube.com |
| Reactivity | The chemical groups on the linker and biomolecule that form the covalent bond (e.g., maleimide-thiol). | Ensures efficient and stable linkage under specific reaction conditions. | biopharminternational.comnih.gov |
| Hydrophilicity | The water-loving nature of the linker, often imparted by the PEG chain. | Improves solubility of hydrophobic drugs and reduces aggregation of the bioconjugate. | nih.govyoutube.com |
Applications in Antibody-Drug Conjugates (ADCs) Research
PEG linkers in ADCs serve multiple functions: they provide a stable connection between the antibody and the drug in circulation, prevent premature drug release, and improve the drug-like properties of the conjugate. nih.govdrugdiscoverytrends.com Research has shown that ADCs with hydrophilic PEG linkers are less prone to aggregation and exhibit lower systemic clearance compared to those with more hydrophobic linkers. aacrjournals.org The design of these linkers can be sophisticated, featuring cleavable moieties that respond to the specific conditions of the tumor microenvironment, such as lower pH or the presence of certain enzymes like beta-glucuronidase, ensuring the payload is released specifically at the target site. biochempeg.comnih.gov The strategic placement and configuration of the PEG unit within the linker can be finely tuned to optimize the stability and pharmacokinetic performance of the ADC. nih.gov
Facilitating Solubilization of Molecular Constructs and Optimizing Formulation Performance
A primary advantage of using PEG linkers and PEGylation is the significant improvement in the solubility of hydrophobic molecules. axispharm.comcreativepegworks.combiopharminternational.com Many promising therapeutic agents, from small molecule drugs to larger proteins, suffer from poor water solubility, which complicates their formulation and administration. biochempeg.com By conjugating these molecules to highly water-soluble PEG chains, their solubility in aqueous solutions can be dramatically increased. creativepegworks.combiochempeg.com This is due to the hydrophilic nature of the repeating ethylene (B1197577) oxide units in the PEG structure, which readily form hydrogen bonds with water. chempep.com
This enhanced solubility directly translates to improved formulation performance. It allows for the development of injectable therapies for drugs that would otherwise be difficult to administer and helps prevent the aggregation and precipitation of protein-based therapeutics. biopharminternational.comyoutube.com The amphiphilic nature of PEG can improve the physicochemical stability of proteins. biopharminternational.com In the context of ADCs, hydrophilic linkers enable the conjugation of highly potent, lipophilic payloads at a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate. nih.govaacrjournals.org Ultimately, the use of PEG-based linkers provides a robust strategy to overcome the solubility challenges that often hinder the development of new therapeutics. biochempeg.com
Engineering Advanced Polymeric Materials and Nanoconstructs
Analogs of this compound are integral to the development of advanced polymeric materials for biomedical applications. mdpi.com The unique properties of PEG—biocompatibility, hydrophilicity, and tunable functionality—make it a valuable component in creating sophisticated nanoconstructs and biomaterials. creativepegworks.combiochempeg.com These materials are designed to interact with biological systems in a controlled manner, finding use in fields ranging from tissue engineering to targeted drug delivery. mdpi.combiochempeg.com By incorporating PEG derivatives into polymers and on the surface of nanoparticles, scientists can precisely control their physicochemical properties, such as mechanical strength, degradation rate, and biological interactions. nih.gov
PEG-Based Hydrogels in Tissue Engineering Scaffolds and 3D Bioprinting
PEG-based hydrogels are widely used in tissue engineering and 3D bioprinting due to their ability to mimic the natural extracellular matrix (ECM). biochempeg.com Hydrogels are three-dimensional networks of hydrophilic polymer chains that can absorb large amounts of water, creating a soft, hydrated environment conducive to cell growth. biochempeg.comresearchgate.net PEG is a synthetic polymer that can be functionalized with various reactive groups, such as acrylates, allowing it to be crosslinked into a stable hydrogel network. biochempeg.comresearchgate.net
The physicochemical properties of PEG hydrogels are highly tunable, which is a significant advantage for tissue engineering. nih.gov By adjusting the molecular weight of the PEG chains, their concentration, and the degree of crosslinking, researchers can control the mechanical properties, pore structure, and swelling behavior of the hydrogel to meet the requirements of specific tissues, such as cartilage. nih.govresearchgate.net In 3D bioprinting, PEG derivatives are often used as a component of the "bioink," a material that encapsulates living cells and is deposited layer-by-layer to create complex tissue constructs. researchgate.netnih.gov The biocompatibility of PEG ensures high cell viability during and after the printing process, making it a foundational material for building functional tissues and organs. biochempeg.comnih.gov
Surface Modification of Nanoparticles for Enhanced Biological Interactions and Modulating Clearance
Attaching PEG chains to the surface of nanoparticles, a process known as PEGylation, is a cornerstone strategy for improving their performance in vivo. nih.govjohnshopkins.edu When nanoparticles are introduced into the bloodstream, they are often quickly recognized by the immune system's mononuclear phagocyte system (MPS) and cleared from circulation, primarily by the liver and spleen. nih.govcreativepegworks.com PEGylation creates a hydrophilic, protective layer on the nanoparticle surface. nih.govresearchgate.net
This "stealth" coating shields the nanoparticle from opsonization (the process of being marked for destruction by immune cells) and phagocytosis, thereby prolonging its systemic circulation time. nih.govjohnshopkins.edu The extended circulation allows the nanoparticles more time to reach their target tissue, such as a tumor, through mechanisms like the enhanced permeability and retention (EPR) effect. nih.govcd-bioparticles.com The density and molecular weight of the PEG on the surface are critical parameters that influence circulation time and biological interactions. nih.govrsc.org A dense "brush" conformation of PEG chains is generally more effective at shielding the nanoparticle surface than a less dense "mushroom" conformation. nih.gov Furthermore, PEGylation reduces non-specific binding to proteins, prevents aggregation, and increases the stability of nanoparticles in biological fluids. cd-bioparticles.comnih.gov
| Parameter | Effect of PEGylation | Mechanism | References |
| Circulation Time | Increased | Shields nanoparticles from the mononuclear phagocyte system (MPS), reducing clearance. | nih.govjohnshopkins.educreativepegworks.com |
| Immunogenicity | Reduced | Masks the nanoparticle surface, preventing recognition by the immune system. | nih.govcd-bioparticles.com |
| Aggregation | Reduced | Creates a steric barrier and increases hydrophilicity, preventing particles from clumping. | nih.govnih.gov |
| Protein Adsorption | Diminished | The hydrophilic PEG layer provides an "anti-fouling" surface that inhibits non-specific protein binding. | creativepegworks.comnih.gov |
| Solubility | Increased | The hydrophilic nature of PEG enhances the dispersibility of nanoparticles in aqueous biological fluids. | nih.govcd-bioparticles.com |
Integration into Organic-Inorganic Hybrid Materials
The unique properties of this compound and its analogs, particularly their bifunctional nature, make them ideal candidates for the integration of organic and inorganic components into hybrid materials. These materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability, novel electronic or optical properties), leading to novel functionalities.
The PEG component of the linker imparts hydrophilicity and biocompatibility to the surface of inorganic nanomaterials, such as iron oxide nanoparticles. This is crucial for biomedical applications, as it can reduce non-specific protein adsorption and improve colloidal stability in biological media. The benzyl-protected terminus can be deprotected to reveal a reactive group, which can then be used to covalently attach other organic molecules, such as fluorescent dyes, targeting ligands, or drugs.
For instance, heterobifunctional PEG ligands with a similar backbone have been utilized for the functionalization of iron oxide nanoparticles. In such systems, one end of the PEG linker is modified with a group that can anchor to the nanoparticle surface, while the other end presents a reactive group for further bioconjugation. This strategy allows for the creation of stable and functional nanoparticle probes for applications in diagnostics and targeted drug delivery.
Table 1: Properties and Applications of this compound Analogs in Hybrid Materials
| Property | Description | Application in Hybrid Materials |
| Bifunctionality | Possesses two distinct reactive ends. | Enables linking of inorganic nanoparticles to organic functional molecules. |
| PEG Backbone | Flexible, hydrophilic polyethylene (B3416737) glycol chain. | Imparts water solubility, biocompatibility, and reduces non-specific binding. |
| Benzyl (B1604629) Protecting Group | A stable protecting group for a terminal functional group. | Allows for selective deprotection and subsequent conjugation reactions. |
Molecular Scaffolds for Multi-Component System Assembly
The defined structure and length of this compound analogs make them excellent molecular scaffolds for the precise assembly of multi-component systems. By serving as a central linker, these molecules can connect multiple functional moieties, leading to constructs with tailored properties and functions.
Design and Utility in Multi-Pharmacophore Systems
In the realm of drug discovery, there is a growing interest in multi-pharmacophore systems, where multiple drug molecules are incorporated into a single entity to achieve synergistic effects, overcome drug resistance, or target multiple disease pathways simultaneously. This compound and its analogs are instrumental in the design of such systems.
The flexible PEG linker can be functionalized at both ends to conjugate two different pharmacophores. The length and composition of the PEG chain can be precisely controlled to optimize the spatial orientation and distance between the attached molecules, which is often critical for their biological activity. For example, in the development of Proteolysis Targeting Chimeras (PROTACs), a PEG linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. While specific research on this compound in this exact context is not extensively published, the principles of PROTAC design heavily rely on such bifunctional linkers.
Multi-arm or branched PEG analogs can take this concept a step further, allowing for the attachment of more than two functional molecules. This leads to the creation of multivalent systems that can exhibit enhanced binding affinity and specificity for their targets. These multi-arm scaffolds are being explored for the development of advanced antibody-drug conjugates (ADCs), where a higher drug-to-antibody ratio can be achieved, potentially leading to improved therapeutic efficacy. jenkemusa.com
Table 2: Research Findings on Multi-Pharmacophore Systems Using PEG Scaffolds
| System Type | Key Design Feature | Research Finding |
| PROTACs | Bifunctional linker connecting a target binder and an E3 ligase ligand. | The length and composition of the PEG linker are critical for ternary complex formation and target degradation efficiency. |
| Multivalent Drug Conjugates | Multi-arm PEG scaffold with multiple drug attachment points. | Can lead to increased drug loading and enhanced targeting of diseased cells. jenkemusa.com |
Topological Considerations in Scaffold Architecture and Connectivity
The linear and flexible nature of the PEG chain in this compound allows for a degree of conformational freedom, which can be advantageous in facilitating interactions between the attached molecules and their biological targets. However, in some cases, a more rigid linker might be desirable to pre-organize the pharmacophores in a specific orientation.
The use of branched or multi-arm PEG scaffolds introduces additional topological complexity. broadpharm.com The spatial arrangement of the functional groups on a multi-arm scaffold can significantly impact the avidity of the construct for its target. For example, in the context of targeting cell surface receptors, a branched scaffold presenting multiple copies of a targeting ligand can lead to a significant increase in binding affinity through the chelate effect. High-density branched PEG coatings on nanoparticles have been shown to improve their diffusion through the extracellular matrix compared to linear PEG coatings. nih.gov
The connectivity of the linker to the functional molecules is also a key consideration. The choice of conjugation chemistry will determine the stability of the linkage and whether the attached molecules can be released under specific physiological conditions, which is often a requirement for drug delivery systems.
Theoretical and Computational Investigations of Oligo Ethylene Glycol Linkers
Molecular Dynamics Simulations of PEG Chain Conformation in Varied Environments
Molecular dynamics (MD) simulations are instrumental in exploring the vast conformational landscape of flexible molecules like Benzyl-PEG2-ethoxyethane-PEG2. These simulations model the atomic-level movements over time, providing a dynamic picture of the molecule's structure and its interactions with the surrounding environment.
The presence of the benzyl (B1604629) group at one terminus and the ethoxyethane group within the chain introduces additional complexity. The hydrophobic benzyl group may influence the linker's conformation, particularly in aqueous environments, potentially leading to conformations where the benzyl group is shielded from water. The ethoxyethane moiety introduces a different spacing between the PEG segments, which could locally alter the flexibility and hydration pattern of the chain.
MD simulations of similar PEGylated molecules on surfaces or interacting with other polymers have shown that the linker's conformation is highly sensitive to the nature of the interface. When tethered to a surface, the PEG chain can exist in different regimes, such as a "mushroom" or a "brush" conformation, depending on the grafting density. For an isolated molecule like this compound interacting with a surface, it is likely to adopt a conformation that maximizes favorable interactions, which could involve the benzyl group adsorbing onto a hydrophobic surface or the PEG chain interacting with a hydrophilic one.
A summary of typical parameters investigated in MD simulations of OEG linkers is presented in Table 1.
| Parameter | Description | Typical Findings for OEG Linkers |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule. | Indicates a flexible, non-linear conformation in solution. |
| End-to-End Distance | The distance between the two ends of the linker chain. | Shows a broad distribution, reflecting the high flexibility of the PEG chain. |
| Dihedral Angle Distribution | The distribution of torsion angles along the PEG backbone (e.g., O-C-C-O). | Gauche conformations are generally preferred over trans conformations. |
| Radial Distribution Functions (RDFs) | Describes the probability of finding an atom at a certain distance from another atom. | Used to analyze the hydration structure and ion binding around the PEG chain. |
| Hydrogen Bonding Analysis | Quantifies the number and lifetime of hydrogen bonds with solvent molecules. | Reveals the extent of hydration and its influence on conformation. |
Quantum Chemical Approaches for Structural and Electronic Characterization (e.g., DFT, TD-DFT)
Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide detailed information about the electronic structure, geometry, and spectroscopic properties of molecules. These methods are invaluable for understanding the intrinsic properties of this compound, independent of its environment.
DFT calculations can be used to determine the optimized geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles for the most stable conformations. For OEG linkers, DFT studies have confirmed the energetic preference for gauche conformations of the O-C-C-O dihedrals, which is a result of a combination of steric and electronic effects. The electronic properties that can be calculated include the molecular orbital energies (HOMO and LUMO), which are important for understanding the molecule's reactivity, and the electrostatic potential surface, which reveals the distribution of charge and is crucial for predicting non-covalent interactions.
The presence of the benzyl group is expected to have a significant impact on the electronic properties. The aromatic ring introduces a region of high electron density and allows for π-π stacking interactions. The ether linkages in the PEG chain, on the other hand, are polar and can act as hydrogen bond acceptors. DFT can quantify these effects and predict how they influence the molecule's interaction with other species.
TD-DFT is employed to study the excited-state properties and predict the molecule's response to light, such as its UV-Vis absorption spectrum. For a molecule like this compound, TD-DFT calculations would likely predict electronic transitions associated with the benzyl chromophore. The position and intensity of these absorption bands would be sensitive to the conformation of the molecule and its immediate environment.
Key properties of OEG linkers that can be investigated using quantum chemical methods are summarized in Table 2.
| Property | Computational Method | Significance |
|---|---|---|
| Optimized Molecular Geometry | DFT | Provides precise bond lengths, angles, and dihedral angles for stable conformers. |
| Conformational Energies | DFT | Determines the relative stability of different conformations. |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Indicates the molecule's susceptibility to electron donation/acceptance and its chemical reactivity. |
| Electrostatic Potential Surface | DFT | Visualizes the charge distribution and predicts sites for electrostatic interactions. |
| Vibrational Frequencies | DFT | Predicts the infrared and Raman spectra, which can be compared with experimental data for structural validation. |
| Electronic Excitation Energies and Oscillator Strengths | TD-DFT | Predicts the UV-Vis absorption spectrum and provides insight into the nature of electronic transitions. |
Modeling of PEG-Polymer Interactions and Surface Phenomena
Computational modeling is a powerful tool for investigating the interactions between PEG linkers and various materials, including polymers and surfaces. These models can range from all-atom simulations, which provide a high level of detail, to coarse-grained models that allow for the study of larger systems and longer timescales.
The interaction of this compound with a polymer matrix or a surface is governed by a combination of forces, including van der Waals interactions, electrostatic interactions, and hydrogen bonding. The benzyl group can engage in hydrophobic and π-π stacking interactions with aromatic polymers or surfaces. The PEG chain can interact with polar polymers or surfaces through hydrogen bonding and dipole-dipole interactions.
Simulations of PEGylated surfaces have shown that the conformation and dynamics of the PEG chains are crucial for their ability to prevent non-specific protein adsorption, a property known as "stealth" behavior. The flexibility and hydration of the PEG chains create a dynamic, water-rich layer that presents a steric and energetic barrier to protein adhesion. While this compound is a relatively short linker, it is expected to exhibit some of these properties, and computational models can quantify the extent of this behavior.
Modeling can also be used to predict the partitioning of the linker between different phases, for example, its distribution between a polar and a non-polar solvent or its adsorption from a solution onto a solid surface. Such models are essential for designing and optimizing systems where the linker is used to modify the properties of surfaces or to connect different molecular components.
Table 3 summarizes the types of interactions and phenomena that can be studied through the modeling of PEG-polymer and PEG-surface interactions.
| Interaction/Phenomenon | Modeling Approach | Key Insights |
|---|---|---|
| Adsorption on Surfaces | MD, Monte Carlo | Predicts the preferred orientation and conformation of the adsorbed molecule. |
| Interaction with Polymer Chains | MD, Coarse-Grained Simulations | Characterizes the nature and strength of intermolecular forces. |
| Hydration and Solvent Effects | MD with explicit solvent | Reveals the role of the solvent in mediating interactions. |
| Partitioning between Phases | Free energy calculations (e.g., umbrella sampling) | Quantifies the preference of the molecule for different environments. |
| Self-Assembly and Aggregation | MD, Coarse-Grained Simulations | Investigates the potential for the linker to form aggregates in solution. |
Future Research Trajectories and Emerging Paradigms for Benzyl Peg2 Ethoxyethane Peg2 and Next Generation Linkers
Development of Tailored Linker Architectures for Precise Molecular Control
The linker in a PROTAC is far more than a simple spacer; it plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the degrader molecule. precisepeg.comnih.gov Future research is intensely focused on moving beyond synthetically convenient alkyl and PEG chains to more sophisticated and tailored linker architectures that allow for precise molecular control. nih.gov
Research is now exploring the impact of linker rigidity and conformation on the stability and cooperativity of the ternary complex (Target Protein-PROTAC-E3 Ligase). explorationpub.com The introduction of rigid motifs, such as aromatic rings or cycloalkanes, can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing selectivity and reducing the entropic penalty upon binding. precisepeg.com For linkers of the Benzyl-PEG2-ethoxyethane-PEG2 type, future iterations could involve the incorporation of such rigid elements to fine-tune the spatial orientation of the two ligands.
Furthermore, the development of "smart" linkers that are responsive to specific physiological conditions, such as pH or the presence of certain enzymes, represents a significant area of advancement. precisepeg.com These tailored architectures will enable more precise control over where and when the PROTAC becomes active, minimizing off-target effects.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₃₂O₅ |
| Molecular Weight | 340.45 g/mol |
| CAS Number | 2115897-18-0 |
This data is compiled from publicly available chemical supplier information.
Innovations in Chromatography-Free and Cost-Effective Synthesis Methodologies
The synthesis of complex molecules like PROTACs often involves multi-step procedures and challenging purifications, which can be time-consuming and costly. A significant future trajectory is the development of chromatography-free and more cost-effective synthesis methodologies. While specific chromatography-free methods for this compound are not detailed in the public domain, the principles of green chemistry and process optimization are being increasingly applied to the synthesis of PROTAC linkers.
Strategies such as solid-phase synthesis, where one of the ligands is attached to a resin, can simplify the purification process by allowing for the washing away of excess reagents and byproducts. nih.gov The final PROTAC can then be cleaved from the solid support and purified in a single step. nih.gov Additionally, the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, offers a highly efficient and convergent approach to assemble PROTACs, often with high yields and simplified purification.
For linkers like this compound, future synthetic innovations may focus on modular approaches where the different components (benzyl group, PEG units, ethoxyethane) can be assembled in a streamlined and purification-friendly manner. The development of robust and scalable synthetic routes that avoid column chromatography will be crucial for the large-scale production of PROTAC-based therapeutics.
Addressing Challenges in PEG Heterogeneity and Characterization Complexity
Polyethylene (B3416737) glycol (PEG) is a polymer synthesized through the polymerization of ethylene (B1197577) oxide. Commercial PEG reagents are often polydisperse, meaning they consist of a mixture of molecules with varying chain lengths. windows.net This heterogeneity presents a significant challenge in the development of PEGylated molecules, including PROTACs with PEG linkers like this compound.
The presence of a distribution of PEG chain lengths in a PROTAC preparation can lead to a heterogeneous final product. This heterogeneity can impact the physicochemical properties, pharmacokinetics, and biological activity of the degrader. nih.gov Therefore, a critical area of future research is the development of methods to produce monodisperse (uniformly sized) PEG linkers and advanced analytical techniques to characterize the heterogeneity of PEGylated PROTACs.
The use of monodisperse PEG linkers can lead to more consistent and well-defined PROTACs, which is highly desirable for therapeutic applications. jenkemusa.com Advances in synthetic chemistry are enabling the production of discrete PEG (dPEG®) linkers with defined molecular weights.
Characterization of PEG heterogeneity in complex molecules like PROTACs requires a suite of advanced analytical techniques. Mass spectrometry, particularly in conjunction with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight distribution of PEGylated species. Nuclear Magnetic Resonance (NMR) spectroscopy and size-exclusion chromatography (SEC) are also employed to assess the purity and heterogeneity of these compounds.
Exploration of Novel Biocompatible Linker Systems
While PEG is widely used due to its biocompatibility and favorable physicochemical properties, there is growing interest in exploring novel biocompatible linker systems that may offer advantages over traditional PEG linkers. precisepeg.com Concerns about the potential for anti-PEG antibodies and the non-biodegradability of high molecular weight PEGs are driving this research. nih.gov
Future research will likely focus on the development of linkers based on other biocompatible polymers, such as poly(amino acids) or polysaccharides. These materials offer the potential for biodegradability and may exhibit different pharmacokinetic profiles compared to PEG.
For linkers related to this compound, the focus will be on maintaining the beneficial properties of the PEG component, such as hydrophilicity, while potentially incorporating elements that enhance biocompatibility or introduce new functionalities. The ethoxyethane moiety in this compound can be considered a modification of the standard PEG chain, and future designs may explore other ether-based structures or different combinations of hydrophilic units to optimize performance.
The ultimate goal is to create a diverse toolbox of biocompatible linkers that can be selected based on the specific requirements of the target protein, the E3 ligase, and the desired therapeutic outcome.
Impact on Next-Generation Molecular Therapeutics and Diagnostics Research
The continuous innovation in linker technology, including the development and refinement of linkers like this compound, will have a profound impact on the future of molecular therapeutics and diagnostics. frontiersin.org In the realm of therapeutics, optimized linkers will lead to the development of PROTACs with improved efficacy, greater selectivity, and more favorable drug-like properties. arizona.edu
The ability to precisely tune the length, rigidity, and polarity of the linker will enable the rational design of degraders for a wider range of challenging drug targets, including those previously considered "undruggable." arizona.edu This will open up new avenues for the treatment of various diseases, including cancer and neurodegenerative disorders. arizona.edu
In diagnostics, the principles of linker design from the PROTAC field can be applied to the development of novel imaging and diagnostic agents. For example, linkers can be used to connect a targeting moiety (e.g., an antibody or small molecule) to a reporter molecule (e.g., a fluorescent dye or a radioisotope). The properties of the linker can influence the stability, biodistribution, and signal-to-noise ratio of the diagnostic agent.
The ongoing research into next-generation linkers, exemplified by the class of molecules that includes this compound, is a critical enabling factor for the advancement of targeted protein degradation and other molecular technologies. nih.gov The insights gained from these studies will continue to drive the development of more effective and safer medicines and more sensitive and specific diagnostic tools.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Benzyl-PEG2-ethoxyethane-PEG2, and how can purity be validated?
- Methodological Answer : Synthesis typically involves stepwise PEGylation using nucleophilic substitution or coupling reactions. For example, benzyl groups are introduced via benzyl bromide under anhydrous conditions, followed by PEG chain elongation. Purity validation requires reverse-phase HPLC (C18 column, acetonitrile/water gradient) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR in CDCl₃ to confirm PEG spacer integration and benzyl group presence). Mass spectrometry (ESI-MS or MALDI-TOF) is critical for verifying molecular weight .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm backbone structure and functional group integrity.
- FT-IR : To identify ether (-C-O-C-) and benzyl aromatic C-H stretching bands.
- GPC/SEC : To assess molecular weight distribution and polydispersity.
Cross-referencing results with synthetic intermediates ensures structural fidelity .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies at elevated temperatures (e.g., 40°C) and humidity (75% RH) over 4–8 weeks. Monitor changes via HPLC for degradation products (e.g., free benzyl alcohol or PEG fragments). Store lyophilized samples at -20°C in argon-purged vials to prevent oxidation .
Advanced Research Questions
Q. How can experimental design mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Standardize reaction parameters (temperature, solvent purity, stoichiometry) and employ in-line monitoring (e.g., Raman spectroscopy) for real-time feedback. Use design-of-experiment (DoE) approaches to identify critical variables (e.g., catalyst concentration, reaction time). Statistical analysis (ANOVA) can quantify variability sources .
Q. What strategies resolve contradictions between theoretical and observed molecular weights in characterization data?
- Methodological Answer : Discrepancies may arise from incomplete purification or side reactions. Troubleshooting steps:
- Repeat Synthesis : Ensure anhydrous conditions and inert atmosphere.
- LC-MS/MS : Detect trace impurities or byproducts.
- Elemental Analysis : Verify C/H/O ratios against theoretical values.
Cross-validate with orthogonal techniques (e.g., GPC vs. MALDI-TOF) .
Q. How can researchers optimize this compound’s solubility for bioconjugation applications?
- Methodological Answer : Screen solvents (e.g., DMSO, THF) for optimal solubility via turbidity assays. For aqueous systems, use co-solvents (e.g., 10% ethanol) or pH adjustment (e.g., PBS at pH 7.4). Dynamic light scattering (DLS) can assess aggregation tendencies pre-conjugation .
Q. What analytical methods are suitable for quantifying this compound in complex biological matrices?
- Methodological Answer : Develop a validated LC-MS/MS method with deuterated internal standards (e.g., d₇-benzyl alcohol) to account for matrix effects. Use solid-phase extraction (SPE) for sample cleanup. Calibration curves should span 1–1000 ng/mL with R² > 0.99 .
Ethical and Methodological Considerations
Q. How should researchers address safety and ethical concerns when handling this compound?
- Methodological Answer : Follow institutional safety protocols for PEG-based reagents (e.g., PPE, fume hood use). Document waste disposal per EPA guidelines for organic solvents. For in vitro studies, include negative controls to rule out cytotoxicity (e.g., MTT assays). Adhere to FAIR data principles for reproducibility .
Data Presentation and Reproducibility
Q. What criteria ensure reproducibility when documenting this compound synthesis in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
